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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

AMG 900, a potent and selective pan-Aurora kinase inhibitor. AMG 900 has demonstrated

significant preclinical activity against a range of cancer cell lines, including those resistant to

conventional chemotherapies. This document outlines the key chemical modifications that

influence its biological activity, details the experimental protocols used for its evaluation, and

illustrates the underlying signaling pathways and experimental workflows.

Core Structure and Mechanism of Action
AMG 900 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1] Its chemical name is

N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-

phthalazinamine.[2] The core structure consists of a phthalazinamine scaffold linked to a

pyridinyl-pyrimidine ether and a methyl-thienyl group. Inhibition of the Aurora kinase family,

which are key regulators of mitosis, leads to aborted cell division and subsequent apoptosis in

cancer cells.[3][4][5] A key pharmacodynamic marker for AMG 900 activity is the inhibition of

the phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.[3]

Structure-Activity Relationship (SAR)
The development of AMG 900 involved systematic modifications of a lead compound to

optimize potency, selectivity, and pharmacokinetic properties. The SAR exploration was guided

primarily by cellular assays to better reflect the complexity of the cellular environment.[6]
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Key Modifications and their Effects
The following table summarizes the key structural modifications and their impact on the

inhibitory activity of AMG 900 and its analogs against Aurora B (AurB) and in a cellular

polyploidy assay, which is a hallmark of Aurora B inhibition.

Compound
R1 (on
Pyrimidine)

R2 (Linker)
R3 (at
Phthalazine
C4)

AurB IC50
(nM)

HeLa
Polyploidy
EC50 (nM)

14a -CH3 -O-
4-methyl-2-

thienyl
2 25

23c -H -O-
4-methyl-2-

thienyl
< 1 5

AMG 900

(23r)
-H -O-

4-methyl-2-

thienyl
4 3

27 (quinazoline) -
4-methyl-2-

thienyl
8 >1200

29
(alkynyl

pyrimidine)
-

4-methyl-2-

thienyl
6 >1200

Data synthesized from "Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-

(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)..."[6]

From this data, several key SAR insights can be drawn:

Removal of the methyl group on the aminopyrimidine (14a → 23c) resulted in a 5-fold

improvement in cellular potency.[6]

Truncation of the kinase hinge-binding region (27 and 29), while maintaining enzymatic

potency against Aurora B, led to a significant loss of cellular activity, highlighting the

importance of the pyridinyl-pyrimidine moiety for the desired cellular phenotype.[6]

AMG 900 (23r) emerged as a highly potent compound in both enzymatic and cellular assays,

demonstrating a favorable balance of structural features for potent Aurora kinase inhibition.
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[6]

In Vitro and In Vivo Activity of AMG 900
AMG 900 has demonstrated potent activity across a broad range of preclinical models.

Enzymatic and Cellular Potency
Assay Type Target/Cell Line Potency (IC50/EC50)

Enzymatic Inhibition Aurora A 5 nM

Aurora B 4 nM

Aurora C 1 nM

Cell Proliferation 26 tumor cell lines 0.7 - 5.3 nM

HCT-15 (paclitaxel-resistant) Potent activity maintained

MES-SA-Dx5 (paclitaxel-

resistant)
Potent activity maintained

Data from multiple sources.[3][4][7]

AMG 900 maintains its potency against multidrug-resistant cell lines that express P-

glycoprotein and BCRP1, a significant advantage over other Aurora kinase inhibitors and

taxanes.[1]

In Vivo Efficacy
In xenograft models, oral administration of AMG 900 resulted in a dose-dependent inhibition of

histone H3 phosphorylation and significant tumor growth inhibition.[3] It has shown broad

activity in multiple xenograft models, including those resistant to paclitaxel.[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of key experimental protocols used in the evaluation of AMG 900.
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Aurora Kinase Enzymatic Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of Aurora kinases by measuring the

phosphorylation of a peptide substrate.

Reaction Setup: In a 384-well plate, combine the Aurora kinase enzyme, a biotinylated

peptide substrate, and AMG 900 at various concentrations in assay buffer.

Initiation: Add ATP to initiate the kinase reaction.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60

minutes).

Detection: Stop the reaction and add a detection mixture containing a Europium cryptate-

labeled anti-phospho-substrate antibody and Streptavidin-XL665.

Signal Reading: After another incubation period, read the plate on an HTRF-compatible

reader. The signal is proportional to the amount of phosphorylated substrate.

Data Analysis: Calculate IC50 values by fitting the concentration-response data to a four-

parameter logistic equation.

Cellular Phospho-Histone H3 Western Blot
This method is used to determine the inhibition of Aurora B activity in cells.

Cell Treatment: Plate tumor cells (e.g., HeLa or HCT116) and treat with various

concentrations of AMG 900 for a specified duration (e.g., 3 hours).

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and

image the blot.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone

H3 or β-actin).

Cell Proliferation Assay
This assay measures the effect of AMG 900 on the proliferation of cancer cell lines.

Cell Seeding: Seed tumor cells in 96-well plates at a predetermined density.

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial

dilution of AMG 900.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS) to each well.

Signal Measurement: Measure the luminescence or absorbance according to the

manufacturer's instructions.

Data Analysis: Calculate EC50 values by plotting the percentage of cell growth inhibition

against the compound concentration.

Human Tumor Xenograft Model
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This in vivo model assesses the anti-tumor efficacy of AMG 900.

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into

immunocompromised mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize the animals into treatment and vehicle control groups.

Drug Administration: Administer AMG 900 orally at various doses and schedules.

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

Pharmacodynamic Analysis: At specified time points, tumors and other tissues can be

collected to assess the levels of biomarkers such as phospho-histone H3.

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for

each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a

comprehensive understanding.
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Caption: Aurora Kinase Signaling Pathway and Inhibition by AMG 900.
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Caption: Preclinical Development Workflow for a Kinase Inhibitor like AMG 900.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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